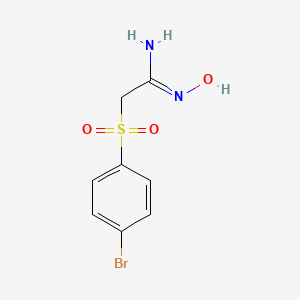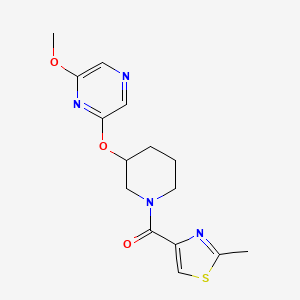![molecular formula C22H24N2O3S B2563448 5-イソブチル-3-(4-(メチルチオ)フェニル)-2-フェニルジヒドロ-2H-ピロロ[3,4-d]イソオキサゾール-4,6(5H,6aH)-ジオン CAS No. 1005271-65-7](/img/structure/B2563448.png)
5-イソブチル-3-(4-(メチルチオ)フェニル)-2-フェニルジヒドロ-2H-ピロロ[3,4-d]イソオキサゾール-4,6(5H,6aH)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a synthetic compound recognized for its intricate molecular structure. It features a pyrrolo[3,4-d]isoxazole core, decorated with phenyl, methylthio, and isobutyl groups, contributing to its versatility and potential application in various scientific domains.
科学的研究の応用
5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione holds significance in various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Evaluated for its potential interactions with biological macromolecules, such as enzymes or receptors.
Medicine: : Investigated for potential therapeutic effects, such as anti-inflammatory, analgesic, or antitumor activities.
Industry: : Potentially utilized in the development of new materials with specific properties, like improved durability or reactivity.
準備方法
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multistep organic reactions involving complex intermediates. One common synthetic route may include the cyclization of substituted nitriles with the appropriate reagents under controlled conditions. Specific details about reagents, solvents, and temperatures would depend on the targeted modifications on the core structure.
Industrial Production Methods
Scaling the production for industrial purposes necessitates optimization of the reaction conditions for yield, purity, and cost-efficiency. This often involves the use of catalytic processes, continuous flow chemistry, and automated synthesis techniques to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can undergo a variety of chemical reactions:
Oxidation: : Introduction of oxygen functionalities, often using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Removal of oxygen functionalities or saturation of double bonds, using reagents such as sodium borohydride.
Substitution: : Both nucleophilic and electrophilic substitutions to introduce new functional groups at strategic positions on the molecule.
Common Reagents and Conditions
Oxidation: : mCPBA, in solvents like dichloromethane, at temperatures ranging from 0 to 25°C.
Reduction: : Sodium borohydride in ethanol at room temperature.
Substitution: : Halogenated intermediates and suitable nucleophiles or electrophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Depending on the reaction type, major products can include oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups, reduced derivatives with saturated bonds, and substituted compounds with functional groups like halides, ethers, or amines.
作用機序
The compound's mechanism of action often involves binding to specific molecular targets, like enzymes or receptors, influencing their activity:
Molecular Targets: : Enzymes or receptor sites within biological systems that interact with the compound's functional groups.
Pathways Involved: : Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound's activity.
類似化合物との比較
In comparison to other compounds with similar structures:
Structural Uniqueness: : The presence of phenyl, methylthio, and isobutyl groups distinguishes it from other pyrrolo[3,4-d]isoxazole derivatives.
Functional Versatility: : Enhanced by the diversity of chemical reactions it can undergo, providing a wide range of potential modifications.
List of Similar Compounds
3-(4-Methylthio)phenyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole
5-isobutyl-3-phenyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole
5-isobutyl-3-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole
特性
IUPAC Name |
5-(2-methylpropyl)-3-(4-methylsulfanylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-14(2)13-23-21(25)18-19(15-9-11-17(28-3)12-10-15)24(27-20(18)22(23)26)16-7-5-4-6-8-16/h4-12,14,18-20H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXVJDNUTWFYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2563365.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2563366.png)



![6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2563375.png)
![N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2563376.png)
![2,3,4-trifluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2563377.png)
![3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2563378.png)
![methyl 4-{[N'-(3-oxocyclohex-1-en-1-yl)hydrazinecarbonyl]methoxy}benzoate](/img/structure/B2563379.png)


![3-(benzenesulfonyl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]propanamide](/img/structure/B2563383.png)

